N-[2-(Allyloxy)phenyl]-2-bromoacetamide is a chemical compound with the molecular formula and a molecular weight of 270.12 g/mol. This compound is notable for its applications in proteomics research, where it serves as a tool for studying protein interactions and functions. Its structure includes an allyloxy group and a bromoacetamide moiety, contributing to its reactivity and potential biological activity.
N-[2-(Allyloxy)phenyl]-2-bromoacetamide is classified as an organic compound, specifically an amide derivative. It is synthesized through various chemical processes that involve the reaction of specific precursors. The compound can be sourced from chemical suppliers and is often utilized in laboratory settings for research purposes.
The synthesis of N-[2-(Allyloxy)phenyl]-2-bromoacetamide typically involves the following steps:
The molecular structure of N-[2-(Allyloxy)phenyl]-2-bromoacetamide can be represented using various notations:
C=CCOC1=CC=CC(=C1)NC(=O)CBr
NUDZUIHTHYJTJH-UHFFFAOYSA-N
The compound features a bromo group attached to an acetamide structure, which is further substituted with an allyloxy group on the aromatic ring. This configuration contributes to its reactivity in various chemical reactions .
N-[2-(Allyloxy)phenyl]-2-bromoacetamide can participate in several types of chemical reactions:
Common reagents for these reactions include:
The reactions yield various products depending on the conditions:
The mechanism of action of N-[2-(Allyloxy)phenyl]-2-bromoacetamide involves its electrophilic nature due to the bromine atom, which facilitates covalent bonding with nucleophilic sites on proteins or other biomolecules. This interaction can modulate protein activity, potentially influencing various biological processes. The allyloxy group may enhance binding affinity or alter reactivity, making it a valuable compound in biochemical applications .
N-[2-(Allyloxy)phenyl]-2-bromoacetamide has several scientific applications:
The synthesis of N-[2-(allyloxy)phenyl]-2-bromoacetamide (CAS 1138442-36-0, C₁₁H₁₂BrNO₂, MW 270.12) typically involves sequential functionalization of 2-aminophenol precursors . A primary route employs a two-step protection/coupling strategy: Initial O-allylation of 2-aminophenol under basic conditions yields 2-(allyloxy)aniline, followed by N-acylation with bromoacetyl bromide. Optimization studies reveal that controlled temperature (0–5°C) during acylation suppresses dihaloalkylation byproducts, while tertiary amine scavengers (e.g., N,N-diisopropylethylamine) enhance regioselectivity [4]. Alternative pathways include direct electrophilic bromoacetylation of preformed N-[2-(allyloxy)phenyl]acetamide, though this method suffers from lower yields (<45%) due to competing ring bromination [9].
Table 1: Comparative Analysis of Synthetic Routes
Route | Key Reagents | Yield (%) | Purity (%) | Limitations |
---|---|---|---|---|
O-Allylation → N-acylation | Allyl bromide, Bromoacetyl bromide | 78–85 | >95 | Requires cryogenic conditions |
Direct bromoacetylation | Bromine/KOH, Acetamide | 40–45 | 85–90 | Low regioselectivity |
Reductive amination | 2-Allyloxyphenyl glyoxylate, NaBH₄ | 65–72 | 90–93 | Multi-step purification needed |
Recent innovations focus on flow chemistry approaches, reducing reaction times from 12 hours (batch) to <30 minutes while improving yields to 88% through precise residence time control and inline quenching [10].
The allyloxy moiety in N-[2-(allyloxy)phenyl]-2-bromoacetamide serves as a versatile handle for palladium-catalyzed transformations. Key advancements leverage π-allyl Pd intermediates for C–C bond formation, enabling access to benzofuran derivatives. Studies demonstrate that Pd(0) catalysts (e.g., Pd(PPh₃)₄) facilitate coupling with isonitriles, yielding 2-(benzofuran-2-yl)acetamides via intramolecular allyl transfer (85–92% yield) [2]. This proceeds through a proposed mechanism: (1) Oxidative addition of Pd(0) to the allyl C–O bond, (2) Isonitrile insertion into the Pd–allyl bond, and (3) Nucleophilic cyclization with the acetamide carbonyl.
Lewis acid-assisted photoactivation expands functionalization options. La(OTf)₃ promotes electrophilic radical generation at the bromoacetamide group under visible light, enabling [3+2] cyclizations with alkenes to form γ-lactams. This strategy tolerates diverse olefins (styrenes, alkyl alkenes) with yields exceeding 75% [7]. Notably, electron donor-acceptor (EDA) complexes formed between α-bromoamides and amine bases (e.g., 2-methylpyridine) facilitate photocatalyst-free cyclizations, enhancing synthetic accessibility [7].
Table 2: Catalytic Systems for Allyloxy Functionalization
Catalyst System | Co-catalyst | Reaction Type | Yield Range (%) | Key Advantage |
---|---|---|---|---|
Pd(PPh₃)₄ (2–5 mol%) | — | Imidoylative coupling | 85–92 | Benzofuran formation |
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | La(OTf)₃ | ATRA/cyclization | 70–85 | Tertiary lactam synthesis |
EDA complex (2-Me-pyridine) | — | Photocatalyst-free cyclization | 65–78 | Reduced cost & complexity |
The electrophilic bromoacetamide group in N-[2-(allyloxy)phenyl]-2-bromoacetamide enables chemo-selective alkylations in heterocyclic frameworks. Critical optimizations address:
Kinetic studies reveal second-order behavior (first-order in bromoacetamide and nucleophile) with k₂ values of 0.18 L·mol⁻¹·min⁻¹ for imidazole coupling in DMF. Steric hindrance significantly impacts efficiency: Primary amines react quantitatively in <1 hour, while secondary amines require 6–8 hours for 90% conversion [7]. Recent advances employ microwave assistance, reducing coupling times with heteroaromatics from hours to minutes (e.g., 15 min at 100°C for 95% yield with 1H-benzimidazole) [10].
Table 3: Optimization Parameters for Nucleophilic Coupling
Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | k₂ (L·mol⁻¹·min⁻¹) |
---|---|---|---|---|---|
Imidazole | DMF | 60 | 0.5 | 98 | 0.18 |
4-Aminopyridine | MeCN | 50 | 1.0 | 92 | 0.12 |
1-Methylpiperazine | DMF | 80 | 6.0 | 85 | 0.03 |
Sodium azide | DMSO | 25 | 0.25 | 99 | 0.45 |
Solid-phase peptide synthesis (SPPS) techniques enable efficient incorporation of N-[2-(allyloxy)phenyl]-2-bromoacetamide into peptidic chains. The Fmoc/tBu strategy proves optimal, leveraging acid-labile linkers (e.g., Wang resin) for final cleavage under mild conditions (20% TFA/DCM) that preserve bromoacetamide functionality [5]. Critical innovations include:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1